1-Bromobicyclo[4.2.1]nonane 1-Bromobicyclo[4.2.1]nonane
Brand Name: Vulcanchem
CAS No.: 62243-36-1
VCID: VC19499164
InChI: InChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2
SMILES:
Molecular Formula: C9H15Br
Molecular Weight: 203.12 g/mol

1-Bromobicyclo[4.2.1]nonane

CAS No.: 62243-36-1

Cat. No.: VC19499164

Molecular Formula: C9H15Br

Molecular Weight: 203.12 g/mol

* For research use only. Not for human or veterinary use.

1-Bromobicyclo[4.2.1]nonane - 62243-36-1

Specification

CAS No. 62243-36-1
Molecular Formula C9H15Br
Molecular Weight 203.12 g/mol
IUPAC Name 1-bromobicyclo[4.2.1]nonane
Standard InChI InChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2
Standard InChI Key AWAHGNJHDPJJFZ-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CCC(C1)C2)Br

Introduction

Chemical Identity and Structural Features

1-Bromobicyclo[4.2.1]nonane belongs to the class of bridged bicyclic hydrocarbons substituted with a halogen atom. Its molecular formula is C₉H₁₅Br, with a molecular weight of 203.12 g/mol. The IUPAC name, 1-bromobicyclo[4.2.1]nonane, reflects its bicyclic skeleton comprising nine carbon atoms arranged in a [4.2.1] ring system. The bromine atom occupies the bridgehead position (C1), imparting significant steric hindrance and polarizability to the molecule.

Key Structural Characteristics

  • Bridged Framework: The bicyclo[4.2.1]nonane system consists of two fused rings: a seven-membered ring (four carbons in one bridge, two in the second, and one in the third) and a smaller three-membered ring.

  • Bridgehead Bromine: The bromine atom at C1 creates a tetrahedral geometry, inducing strain and influencing reactivity.

  • Canonical SMILES: C1CCC2(CCC(C1)C2)Br illustrates the connectivity, emphasizing the bridgehead substitution.

Table 1: Fundamental Properties of 1-Bromobicyclo[4.2.1]nonane

PropertyValue
CAS Number62243-36-1
Molecular FormulaC₉H₁₅Br
Molecular Weight203.12 g/mol
IUPAC Name1-bromobicyclo[4.2.1]nonane
Standard InChIInChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2
Standard InChIKeyAWAHGNJHDPJJFZ-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of 1-bromobicyclo[4.2.1]nonane typically involves electrophilic bromination of a preformed bicyclo[4.2.1]nonane derivative. Industrial routes often employ bromine (Br₂) or brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the bridgehead carbon.

Bromination Strategies

  • Direct Bromination: Reaction of bicyclo[4.2.1]nonane with bromine in inert solvents (e.g., CCl₄) at low temperatures (-10°C to 25°C) yields the monobrominated product. The bridgehead carbon’s high electron density facilitates electrophilic attack.

  • Radical Bromination: Alternative methods using NBS and light initiation may reduce side products but require stringent control to prevent over-bromination.

Precursor Synthesis

The bicyclo[4.2.1]nonane framework is often constructed via Diels-Alder reactions or electrolytic decarboxylation of maleic anhydride adducts, as observed in related bicyclo[3.2.2]nonane systems . For example:

  • Diels-Alder Cycloaddition: Cycloheptadiene derivatives react with dienophiles (e.g., maleic anhydride) to form bicyclic intermediates.

  • Decarboxylation: Electrolytic decarboxylation of bicyclic diacids yields the hydrocarbon skeleton, which is subsequently functionalized .

Research Gaps and Future Directions

  • Conformational Studies: Low-temperature NMR or X-ray crystallography could elucidate bridge dynamics.

  • Biological Screening: Prioritize toxicity and bioactivity assays to assess therapeutic potential.

  • Synthetic Optimization: Develop catalytic, asymmetric bromination methods to enhance regiocontrol.

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